EP 171 is classified as a quinazolinone derivative, specifically a substituted 6-bromoquinazolin-4-one. This classification is significant as it indicates the compound's structural framework, which is integral to its biological activity. The compound was synthesized as part of a broader effort to develop new scaffolds for drug discovery targeting the metabotropic glutamate receptor system, which plays a crucial role in modulating neurotransmission and is implicated in various neuropsychiatric conditions .
The synthesis of EP 171 involves a multi-step process that includes several key reactions:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of EP 171 features a quinazolinone core with specific substituents that influence its pharmacological properties.
Crystal structure analysis using single-crystal X-ray diffraction has confirmed these structural characteristics, providing insights into the spatial arrangement of atoms within the molecule.
EP 171 participates in various chemical reactions typical for quinazolinone derivatives:
The specific reaction pathways are essential for understanding how modifications can lead to improved efficacy or selectivity in therapeutic applications.
The mechanism of action for EP 171 primarily involves modulation of the metabotropic glutamate receptor system:
Data from pharmacological assays indicate that EP 171 effectively alters neurotransmitter dynamics, contributing to its observed antipsychotic-like effects.
EP 171 exhibits several notable physical and chemical properties:
Quantitative measurements such as log P (partition coefficient) can also be determined to predict absorption characteristics.
EP 171 holds promise in several scientific applications:
EP 171 is defined heterogeneously across academic domains, reflecting divergent research priorities:
Materials Science: Characterizes EP 171 as a polydisperse particulate system comprising micrometric and nanometric TiO₂ particles. Single-particle ICP-MS analyses reveal that 17–35% of particles in commercial EP 171 fall below 100 nm, exhibiting crystallographic phases (anatase/rutile) that influence surface reactivity [6]. Aggregation states under physiological conditions are a key focus, as they modulate biological interactions [1].
Toxicology & Food Science: Defines EP 171 through its gastrointestinal impacts. Studies identify disruptions to intestinal barrier function via nanoparticle-mucin interactions, enzymatic interference (lipase/protease inhibition), and microbiome dysbiosis. Nutrient composition (e.g., lipid content) significantly alters its bioavailability and colloidal behavior [1].
Regulatory Science: Classifies EP 171 as an engineered nanomaterial under EU regulation (when >50% particles are <100 nm), mandating specific labeling. This definition hinges on standardized detection methodologies, such as spICP-MS and TEM protocols [6].
Table 1: Disciplinary Perspectives on EP 171 Characterization
Discipline | Primary Definition Focus | Key Metrics |
---|---|---|
Materials Science | Physicochemical properties | Particle size distribution, crystallinity, aggregation state |
Toxicology | Biological interactions | Mucus permeation, epithelial barrier integrity, inflammation markers |
Regulatory Science | Compliance thresholds | Nanoparticle percentage, detection method validity |
The academic trajectory of EP 171 reflects shifting regulatory and technological landscapes:
Early Industrial Phase (Pre-2010): Research emphasized industrial applications, optimizing particle size for maximal light scattering in food matrices. Toxicity studies focused primarily on bulk TiO₂, overlooking nano-specific effects [5].
Nano-Awareness Era (2010–2020): Advances in analytical microscopy (e.g., TEM) revealed the pervasive presence of nanoparticles in EP 171. Landmark studies linked TiO₂ NPs to intestinal inflammation in vivo, triggering regulatory re-evaluations. The EU’s 2021 ban on EP 171 in food products catalyzed rigorous nanoparticle screening protocols [6] [10].
Contemporary Period (2021–Present): Research pivots toward resolving methodological controversies in nanoparticle detection. Interlaboratory studies (e.g., spICP-MS validation across seven European labs) exposed critical reproducibility challenges, particularly for upper particle size limits (D100) and concentration quantification [6].
Table 2: Evolution of EP 171 Research Focus
Period | Research Paradigm | Key Developments |
---|---|---|
2000–2010 | Industrial optimization | Particle size engineering for optical properties |
2011–2020 | Hazard identification | Nano-specific toxicity mechanisms, regulatory proposals |
2021–present | Methodological standardization | Harmonization of spICP-MS protocols, agglomeration studies |
EP 171 epitomizes the "safe-by-design" challenge in nanomaterial applications. Its academic significance lies in:
Critical unresolved research gaps include:
Evidence Gaps: Limited data on real-world food matrix effects. Most studies use pristine TiO₂, neglecting interactions with emulsifiers, proteins, and sugars that alter bioavailability. Long-term low-dose exposure outcomes remain unquantified [1] [6].
Methodological Gaps: Non-harmonized detection protocols inflate variability. In spICP-MS analysis, D100 measurements show >25% interlab variability due to counting limit inconsistencies. Sample preparation (sonication intensity/duration) dramatically influences dispersion states, biasing size distribution [6].
Population/Application Gaps: Virtually no studies address differential impacts on vulnerable populations (e.g., IBD patients). Practical translation of theoretical models into food manufacturing alternatives remains unexplored [5] [10].
Contradictory Evidence: While some studies show TiO₂ NP-induced barrier dysfunction, others report adaptive tolerance. This suggests uncharacterized variables (e.g., gut health status, co-exposure to other additives) mediate biological outcomes [1] [5].
Table 3: Priority Research Gaps in EP 171 Studies
Gap Type | Specific Unresolved Question | Research Barrier |
---|---|---|
Evidence | Chronic low-dose effects on gut microbiota | Lack of longitudinal in vivo models |
Methodology | Standardized dispersion for complex foods | Matrix interference with spICP-MS detection |
Population | Impacts on inflamed vs. healthy intestines | Ethical constraints on human nanoparticle studies |
Contradictory Data | Variable barrier disruption outcomes | Uncontrolled nutrient co-variables in studies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7